![molecular formula C17H22N2O2S B2565966 N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355797-21-5](/img/structure/B2565966.png)
N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, a benzenesulfinyl group, and a prop-2-yn-1-yl substituent, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Prop-2-yn-1-yl Group: This step often involves the alkylation of the piperidine nitrogen with propargyl bromide under basic conditions.
Attachment of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced via sulfoxidation of a benzyl precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Carboxamide: The final step involves the amidation of the piperidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzenesulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group or to modify the piperidine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deoxygenated or hydrogenated products.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may exhibit biological activity due to its structural features. It could potentially act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The piperidine ring is a common motif in many drugs, and the presence of the benzenesulfinyl and prop-2-yn-1-yl groups could impart unique pharmacological properties.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound could bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
Chemical Reactivity: The functional groups could undergo chemical reactions within biological systems, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
N-[2-(benzenesulfonyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)pyrrolidine-4-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
N-[2-(benzenesulfinyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-11-19-12-8-15(9-13-19)17(20)18-10-14-22(21)16-6-4-3-5-7-16/h1,3-7,15H,8-14H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYNHIQDTKLGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCS(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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